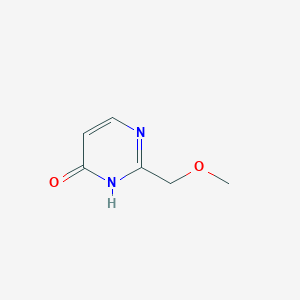

2-(Methoxymethyl)pyrimidin-4(1H)-one

Description

Significance of Pyrimidine (B1678525) Heterocycles as Foundational Scaffolds in Synthetic Chemistry

Pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3, is a fundamental core in numerous natural and synthetic molecules. Its derivatives are integral to the structure of nucleic acids (cytosine, thymine, and uracil) and are found in many vitamins and coenzymes. In the realm of synthetic chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its widespread appearance in biologically active compounds.

The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the synthesis of large libraries of compounds for drug discovery and materials science. chemeo.com Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net This biological relevance drives continuous research into novel synthetic methodologies for creating substituted pyrimidine derivatives.

Architectural Nuances and Tautomeric Considerations within the Pyrimidin-4(1H)-one Framework

A key feature of the pyrimidin-4(1H)-one structure is the existence of tautomerism. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For pyrimidin-4(1H)-ones, the primary tautomeric equilibrium exists between the amide (keto) form, pyrimidin-4(1H)-one, and the aromatic alcohol (enol) form, pyrimidin-4-ol.

Theoretical and experimental studies have shown that the keto form is generally the more stable tautomer. The position of this equilibrium can, however, be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring. This tautomerism is a critical consideration in the reactivity and biological interactions of these molecules, as each tautomer presents a different set of hydrogen bond donors and acceptors, as well as different sites for electrophilic and nucleophilic attack.

| Tautomeric Form | Structural Representation | Key Features |

|---|---|---|

| Pyrimidin-4(1H)-one (Keto form) | Amide functionality | Generally more stable |

| Pyrimidin-4-ol (Enol form) | Hydroxyl group, Aromatic ring | Equilibrium can be shifted by environment/substituents |

The Strategic Role of Methoxymethyl Substitution in Heterocyclic Chemistry

The introduction of a methoxymethyl (CH₂OCH₃) group onto a heterocyclic ring, such as in 2-(Methoxymethyl)pyrimidin-4(1H)-one, is a strategic decision in multi-step organic synthesis. The methoxymethyl (MOM) group is widely employed as a protecting group for hydroxyl and amino functionalities. nih.govchemscene.com

In the context of a pyrimidin-4(1H)-one, the NH group of the ring can be protected by a MOM group. This protection is strategic because it prevents the acidic proton from interfering with subsequent reactions that might involve strong bases or nucleophiles. The MOM group is stable under a variety of reaction conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents. nih.gov However, it can be readily removed (deprotected) under acidic conditions to restore the original N-H functionality. chemscene.comaccelachem.com This ability to add and remove the MOM group selectively makes it an invaluable tool for synthetic chemists, enabling complex molecular architectures to be built in a controlled and predictable manner.

| Property | Description | Significance in Synthesis |

|---|---|---|

| Function | Protecting group for N-H and O-H | Allows for selective reactions at other sites of the molecule. |

| Stability | Stable to bases, nucleophiles, many oxidizing/reducing agents. nih.gov | Compatible with a wide range of reaction conditions. |

| Cleavage | Removed under acidic conditions. chemscene.comaccelachem.com | Enables the restoration of the original functionality at a desired point in the synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

2-(methoxymethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-4-5-7-3-2-6(9)8-5/h2-3H,4H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWTHMJYOWBVUDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxymethyl Pyrimidin 4 1h One and Its Analogues

Direct Synthetic Pathways to 2-(Methoxymethyl)pyrimidin-4(1H)-one Core Structure

Direct synthesis of the this compound scaffold primarily relies on the construction of the pyrimidine (B1678525) ring from acyclic precursors. This approach involves the formation of the heterocyclic core with the desired substituents already in place or in a form that is easily converted to the final product.

Cyclocondensation Reactions Employing Beta-Keto Esters and Formamidine (B1211174) Precursors

A primary and well-established method for constructing the pyrimidin-4(1H)-one ring is the Pinner synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with an amidine. mdpi.com For the synthesis of this compound, a suitable β-keto ester, methyl 4-methoxy-3-oxobutanoate, is reacted with formamidine. chemicalbook.com

The reaction proceeds by treating a solution of methyl 4-methoxy-3-oxobutanoate in methanol (B129727) with formamidine acetate (B1210297) in the presence of a strong base, such as sodium methoxide. chemicalbook.com The mixture is heated to reflux, typically for an extended period, to drive the condensation and cyclization. chemicalbook.com After the reaction is complete, the mixture is cooled and neutralized. The product, which exists in tautomeric equilibrium with its pyrimidin-4-ol form, can then be isolated and purified. chemicalbook.com This reaction provides a direct route to the desired 6-(methoxymethyl) substituted pyrimidinone core.

Table 1: Cyclocondensation Reaction for 6-(Methoxymethyl)pyrimidin-4-ol

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| Methyl 4-methoxy-3-oxobutanoate | Formamidine Acetate | Sodium Methoxide | Methanol | Reflux, 18 hours | 6-(Methoxymethyl)pyrimidin-4-ol | 37.1% |

Data sourced from ChemicalBook synthesis information. chemicalbook.com

Optimization of Reaction Conditions for Yield and Purity Control

The efficiency and outcome of pyrimidinone synthesis are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, base, and reaction time is crucial for maximizing yield and ensuring high purity of the final product. nih.govosti.gov

For pyrimidine syntheses, monitoring the reaction progress via techniques like thin-layer chromatography (TLC) is essential. nih.gov Studies on related pyrimidine syntheses have shown that adjusting the temperature can significantly impact the reaction rate and yield. For instance, increasing the temperature from room temperature to reflux can dramatically shorten the reaction time and improve the yield. nih.gov The choice of solvent is also critical; solvents like acetonitrile (B52724) or acetone (B3395972) have been shown to be effective in similar alkylation reactions leading to pyrimidine derivatives. nih.gov The selection of the base and its stoichiometry can influence the reaction pathway and prevent the formation of side products. By systematically varying these parameters, a robust and efficient protocol for the synthesis of this compound can be established, minimizing impurities and maximizing the output. nih.govresearchgate.net

Table 2: Example of Reaction Condition Optimization for O-Alkylated Pyrimidine Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | MeCN | Reflux | 16 | 87 |

| 2 | MeCN | 25 | 16 | 76 |

| 3 | MeCN | Reflux | 1 | 90 |

| 4 | Me2CO | Reflux | 1 | 90 |

| 5 | Me2CO | Reflux | 0.5 | 89 |

This table illustrates general optimization principles applicable to pyrimidine synthesis, based on data for a related compound. nih.gov

General Synthetic Strategies Applicable to Pyrimidin-4(1H)-one Formation

Beyond the direct synthesis of this compound, several general strategies are widely employed for the construction of the pyrimidin-4(1H)-one scaffold. These methods offer versatility in introducing a variety of substituents onto the pyrimidine ring.

Cyclization Approaches Involving Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of 1,3-dicarbonyl compounds with urea or thiourea is a cornerstone of pyrimidine synthesis, famously known as the Biginelli reaction. This multicomponent reaction typically involves an aldehyde, a β-keto ester, and urea or thiourea. Uracil (B121893) analogs, which are structurally related to pyrimidin-4(1H)-ones, can be synthesized through the treatment of β-ketoesters with urea. mdpi.com Similarly, pyrimidine-2(1H)-thiones can be prepared by reacting ethyl cyanoacetate, various aldehydes, and thiourea in the presence of a base like potassium carbonate. researchgate.net These approaches provide access to a diverse library of pyrimidinone and pyrimidinethione derivatives, which can be further modified to introduce specific functionalities. researchgate.net

Solid-Phase Organic Synthesis Techniques for Pyrimidine Scaffolds

Solid-phase organic synthesis (SPS) has emerged as a powerful tool for the combinatorial synthesis of heterocyclic libraries, including pyrimidine derivatives. nih.govresearchgate.net This technique involves attaching a starting material to a solid support, such as a polystyrene resin, and carrying out the subsequent reaction steps in a sequential manner. nih.govresearchgate.net The key advantage of SPS is the ease of purification; excess reagents and byproducts are simply washed away, while the product remains bound to the resin. researchgate.net Various synthetic routes have been adapted for the solid-phase synthesis of substituted pyrimidines. nih.govacs.org The application of microwave heating can further accelerate these solid-phase reactions, leading to increased efficiency and higher yields. nih.govresearchgate.net

Green Chemistry Methodologies in Pyrimidinone Synthesis (e.g., Ultrasonic Irradiation)

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. Ultrasonic irradiation is one such technique that has been successfully used to promote the synthesis of pyrimidines and their fused derivatives. nanobioletters.comdntb.gov.uanih.gov This method often leads to significant improvements over conventional heating, including shorter reaction times, milder conditions, and higher yields. nih.govresearchgate.net The synthesis of various pyrimidine derivatives has been achieved through one-pot, multi-component condensation reactions under ultrasound irradiation, often using environmentally benign solvents like water. nanobioletters.comnih.gov These eco-friendly methods offer an efficient and sustainable alternative for the production of pyrimidinone scaffolds. nanobioletters.com

Biginelli Reaction and Its Variations for Dihydropyrimidine (B8664642) Derivatives

The Biginelli reaction, first reported by Pietro Biginelli in 1893, is a cornerstone of pyrimidine synthesis. acs.orgscispace.com It is a one-pot, three-component condensation reaction typically involving an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or a urea derivative. acs.orgorganicreactions.org This acid-catalyzed cyclocondensation process directly yields functionalized 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are close structural analogues of pyrimidinones (B12756618) and serve as valuable intermediates. scispace.comresearchgate.net

The classical approach has undergone significant evolution to improve yields, expand substrate scope, and enhance reaction conditions. researchgate.net Modern variations often focus on the use of novel catalysts and energy sources. A wide array of methodologies have been developed, including homogeneous and heterogeneous catalysis, the use of ionic liquids as solvents, and microwave irradiation to accelerate the reaction. researchgate.net For instance, polyphosphate ester (PPE) has been identified as an excellent reaction mediator that stabilizes the key iminium ion intermediate, improving yields by 20-50% compared to traditional protocols. scispace.com

Furthermore, modifications to the core components have broadened the diversity of accessible products. The "Atwal modification" represents a significant variation where an enone is first condensed with a protected urea or thiourea derivative under nearly neutral conditions, a method that works particularly well for aliphatic aldehydes. scispace.com The drive for environmentally sustainable synthesis has led to the development of green chemistry approaches, such as using reusable, heterogeneous catalysts like Heteropolyacid-Clay (HPA-Clay) composites under solvent-free conditions, which allow for catalyst recyclability and reduced waste. ichem.md

| Catalyst/Condition | Key Advantage(s) | Reference(s) |

| Classical (Acid-catalyzed) | Foundational method, simple setup | organicreactions.org |

| Polyphosphate Ester (PPE) | Stabilizes iminium intermediate, improves yields by 20-50% | scispace.com |

| Microwave Irradiation | Reduced reaction times | researchgate.net |

| Heteropolyacid-Clay (HPA-Clay) | Reusable catalyst, solvent-free conditions, environmentally friendly | ichem.md |

| Ionic Liquids | Alternative solvent system | researchgate.net |

Methodologies for Introducing and Modifying the Methoxymethyl Group

The methoxymethyl group is a key structural feature, and its installation can be achieved either through its use as a protecting group on a nitrogen atom or by direct installation onto the pyrimidine core via alkylation or etherification strategies.

The methoxymethyl (MOM) group is frequently employed as a protecting group for the nitrogen atoms within a pyrimidine ring to prevent unwanted side reactions during synthesis. total-synthesis.com This acetal-type protecting group is stable to bases, nucleophiles, and most electrophiles, making it highly versatile. total-synthesis.com

The installation of the MOM group (N-methoxymethylation) is generally accomplished by reacting a pyrimidine derivative with methoxymethyl chloride (MOMCl). nih.gov Two common strategies are employed:

Reaction with a weak base: The pyrimidine is treated with MOMCl in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). total-synthesis.com

Formation of an N-anionic derivative: The pyrimidine is first deprotonated with a strong base such as potassium carbonate or sodium hydride to form an in-situ uracil salt, which then reacts with MOMCl. total-synthesis.comnih.gov This approach has been used to afford N,N-1,3-diMOM, N-1-MOM, and N-3-MOM pyrimidine derivatives. nih.gov

Another method involves the use of O-persilylated pyrimidine ethers, which are activated intermediates. nih.gov This reaction requires strictly anhydrous conditions as the silyl (B83357) ethers are sensitive to hydrolysis. nih.gov

Deprotection of the N-MOM group is typically achieved via acidic hydrolysis. total-synthesis.com The acetal (B89532) is activated by protonation, leading to the release of the free N-H bond. total-synthesis.com A procedure using trifluoromethanesulfonic (triflic) acid in the presence of methanol and methyl orthoformate has been shown to effectively remove the N-MOM group from β-carboline systems, a finding that can be applicable to other N-MOM protected heterocycles. clockss.org

| Method for N-Methoxymethylation | Base/Activating Agent | Typical Yields (Product) | Reference(s) |

| N-Anionic Uracil (in DMF) | Potassium Carbonate (K₂CO₃) | 28.5% (N,N-1,3-diMOM), 12.1% (N-1-MOM), 15.4% (N-3-MOM) | nih.gov |

| O-Persilylated Pyrimidine | Diisopropylethylamine (DIPEA) | Not specified, but an established method | nih.gov |

| General Alcohol Protection | DIPEA or Sodium Hydride (NaH) | General method, yields vary | total-synthesis.com |

Introducing the C-(methoxymethyl) group directly onto the pyrimidine ring at the 2-position requires specific synthetic strategies. One primary approach involves constructing the pyrimidine ring using a precursor that already contains the required methoxymethyl moiety. For example, the synthesis of 6-(Methoxymethyl)pyrimidin-4-ol, an isomer of the target compound, is achieved by reacting methyl 4-methoxy-3-oxobutanoate with formamidine acetate and sodium methoxide. chemicalbook.com This demonstrates a strategy where the C-CH₂OCH₃ unit is incorporated from the start.

A second approach involves the post-synthetic modification of a pre-formed pyrimidine ring. This can be more challenging and often requires activation of the target position. Modern methods for the alkylation of N-heterocycles include base-mediated reactions that proceed via the extrusion of sulfur dioxide from aryl-alkyl sulfones. nih.gov This technique generates transient N-heterocyclic benzylic anions that can be trapped with various electrophiles, offering a pathway for C(sp²)-C(sp³) bond formation under mild conditions. nih.gov Microwave-assisted alkylation has also emerged as a powerful tool, often used in solvent-free, solid-liquid phase conditions with a base like potassium carbonate and a catalytic amount of DMF to improve energy transfer, leading to high yields and selectivity. researchgate.net

Considerations for Scalable Synthetic Approaches and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production necessitates a focus on safety, cost-effectiveness, and sustainability. For compounds like this compound, process optimization is critical. Key considerations include the selection of thermally stable compounds and intermediates to ensure process safety during scale-up. researchgate.net

For multi-step syntheses, developing a route that is modular and cost-effective is paramount. This can involve using commercially available starting materials and employing high-yield reactions like organometallic cross-coupling sequences. researchgate.net Purification methods must also be scalable; reliance on column chromatography is often avoided in favor of crystallization or continuous extraction methods. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 2 Methoxymethyl Pyrimidin 4 1h One

Functional Group Transformations on the Pyrimidine (B1678525) Core

Transformations on the pyrimidine core of 2-(methoxymethyl)pyrimidin-4(1H)-one involve reactions that directly modify the heterocyclic ring system, such as oxidation, reduction, and nucleophilic substitution. These reactions are fundamental to the synthesis of diverse pyrimidine derivatives.

The oxidation of the pyrimidine ring system is generally challenging due to its electron-deficient nature. wikipedia.org However, specific transformations can be achieved under controlled conditions. For pyrimidine derivatives, N-oxidation can occur upon reaction with peracids. wikipedia.org The oxidation of substituted dihydropyrimidines is a common method for aromatization. For instance, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines to their aromatic counterparts has been successfully achieved using reagents like diacetoxyiodobenzene (B1259982) in acetic acid at elevated temperatures. mdpi.com While specific oxidation studies on this compound are not extensively detailed, harsh oxidative conditions would likely lead to the degradation of the pyrimidine ring or oxidation of the methoxymethyl side chain. The synthesis of related pyrido[1,2-a]pyrimidine-4-one derivatives often involves cyclization reactions rather than direct oxidation of a pre-existing ring to form the oxo group. researchgate.net

The pyrimidine ring and its associated functional groups can undergo reduction under various conditions. The reduction of pyrimidine derivatives, particularly those with electron-withdrawing groups, can lead to dihydropyrimidine (B8664642) products. researchgate.net The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) has been explored for pyrimidine-5-carboxylates and carboxamides. researchgate.net The outcome of these reductions is highly dependent on the substituents present on the ring. For example, the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH₄ resulted in the formation of the corresponding 1,6-dihydropyrimidine derivative, indicating that the ring itself was reduced rather than just the ester group. researchgate.net

In the context of this compound, the C4-carbonyl group and the C5-C6 double bond are potential sites for reduction. Catalytic hydrogenation or treatment with complex metal hydrides could potentially reduce the C5-C6 double bond to yield a dihydropyrimidinone. The reduction of a C4-carbonyl group in similar heterocyclic systems, such as in pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, has been accomplished using LiAlH₄ to yield the corresponding alcohol. nih.gov

Table 1: Reduction of Pyrimidine Derivatives

| Substrate | Reducing Agent | Product | Reference |

|---|---|---|---|

| Ethyl 2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate | researchgate.net |

| 2-Methylthiopyrimidine-5-carboxamide | LiAlH₄ | 2-Methylthio-1,6-dihydropyrimidine-5-carbonitrile | researchgate.net |

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. bhu.ac.inwikipedia.org The presence of a good leaving group, such as a halogen, at these positions facilitates substitution. For pyrimidin-4(1H)-ones, the C4 position is a carbonyl, but if a leaving group is present at C2 or C6, it can be displaced by a variety of nucleophiles. bhu.ac.in

Studies on 4-chloro-2-methylthiopyrimidine-5-carboxylate show that the chlorine atom at the C4 position can be readily displaced by nucleophiles such as dimethylamine, sodium phenoxide, and sodium thiophenoxide. rsc.org The reactivity of chloropyrimidines is well-established, with the reaction kinetics demonstrating a second-order process, first-order in both the substrate and the nucleophile. zenodo.org In some cases, nucleophilic attack can lead to ring-opening and rearrangement, a phenomenon known as the Dimroth rearrangement, which is particularly observed with nuclear N-alkylated iminopyrimidines. rsc.org For this compound itself, which lacks a typical leaving group on the ring, direct SNAr is less probable. However, nucleophilic attack can still occur, potentially initiating ring cleavage, especially under harsh basic or acidic conditions where the ring might be activated by protonation or deprotonation. rsc.org

Alkylation and Acylation Reactions at Heteroatom Centers

The pyrimidin-4(1H)-one scaffold possesses multiple nucleophilic centers, primarily the N1 and N3 ring nitrogens and the exocyclic oxygen at C4. This ambident nucleophilicity leads to competition between N-alkylation and O-alkylation, with the outcome being highly dependent on the reaction conditions.

Achieving selective O-alkylation of pyrimidin-4(1H)-ones requires careful control of reaction parameters to favor reaction at the exocyclic oxygen over the ring nitrogens. The choice of alkylating agent, base, and solvent plays a crucial role in directing the chemoselectivity. Direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with simple alkyl halides often yields a mixture of N- and O-alkylated products. acs.org However, strategies have been developed to achieve high selectivity for O-alkylation.

One successful convergent strategy involves the use of pre-functionalized alkylating agents. For example, the reaction of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines in the presence of K₂CO₃ in refluxing acetone (B3395972) or acetonitrile (B52724) leads exclusively to the O-alkylated products in high yields (70-98%). nih.govresearchgate.netnih.gov In this case, the nature of the alkylating agent is the primary determinant of the reaction's outcome. The reaction is rapid, often completing within 30 minutes, and is not significantly affected by the electronic nature of substituents on the pyrimidinone ring. acs.org

Table 2: Conditions for Chemoselective O-Alkylation of Pyrimidinones (B12756618)

| Pyrimidinone Substrate | Alkylating Agent | Base / Solvent | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| 6-Aryl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ / Acetone (reflux) | Selective O-alkylation | 86-98% | acs.org |

| 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Bromomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ / MeCN (reflux) | Selective O-alkylation | 80% | nih.gov |

When reaction conditions favor N-alkylation, the regioselectivity between the N1 and N3 positions becomes a critical consideration. The distribution of N1 and N3 isomers is governed by a combination of steric hindrance, electronic effects of ring substituents, and the reaction conditions (base, solvent, temperature). Quaternization of a ring nitrogen can significantly enhance the reactivity of the pyrimidine ring towards nucleophiles. wur.nl

For N1-substituted pyrimidine nucleobases, subsequent alkylation occurs at the N3 position. The use of cesium carbonate (Cs₂CO₃) as a base in acetonitrile has been shown to be highly efficient for the N3-alkylation of N1-substituted pyrimidines with various alkyl halides, proceeding at room temperature to give N1,N3-dialkylated products in good to excellent yields. researchgate.net Similarly, a regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones has been reported using Cs₂CO₃ and alkyl halides at room temperature, highlighting the utility of this mild base in controlling regioselectivity. nih.gov The choice of base and solvent can have a profound impact; for instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation in indazole systems, a related bicyclic heteroaromatic scaffold. beilstein-journals.org While direct studies on this compound are limited, these principles suggest that N1 versus N3 alkylation could be controlled by judicious selection of the base and solvent system.

Condensation Reactions and Heterocyclic Annulations

The pyrimidinone scaffold is a versatile building block for the construction of fused heterocyclic systems, owing to the reactivity of its ring atoms. Condensation reactions often serve as a key step in these transformations, leading to the formation of new rings fused to the pyrimidine core.

One of the most well-documented series of reactions involving pyrimidinone derivatives is the construction of pyrimido[4,5-d]pyrimidine systems. This can be achieved through a variety of synthetic strategies. For instance, the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines and aldehydes in a 1:1:2 molar ratio can yield the pyrimido[4,5-d]pyrimidin-2,4-dione ring system. nih.gov This transformation proceeds via a double Mannich reaction, showcasing the reactivity of the amino group and the adjacent C5-position of the pyrimidine ring. nih.gov While this compound does not possess a 6-amino group, analogous principles of activating the pyrimidine ring for condensation can be applied.

The Vilsmeier-Haack reaction provides another avenue for the functionalization of pyrimidin-4-ones, which can be a precursor to annulation. This reaction typically involves formylation of electron-rich positions. In the case of substituted pyrimidin-4-ones, the reaction can lead to the formation of chloroiminium ions, which can undergo further transformations. csu.edu.auresearchgate.net For some 2,2-disubstituted hydroquinazolones, which share a similar structural motif, the Vilsmeier-Haack reaction has been shown to induce rearrangement and ring-opening, followed by formylation. csu.edu.au The methoxymethyl group at the 2-position of this compound, being an electron-donating group, would be expected to influence the regioselectivity of such electrophilic substitutions.

The Mannich reaction , a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, is also a relevant transformation for pyrimidinones. The acidic N-H proton and the activated methylene (B1212753) group (if present) in the pyrimidinone ring can participate in such reactions, leading to the introduction of aminomethyl functionalities. These functionalities can then be utilized in subsequent cyclization steps to form annulated products.

The following table summarizes representative condensation and annulation reactions applicable to pyrimidinone systems.

| Reaction Type | Reagents | Product Type | Ref. |

| Pyrimido[4,5-d]pyrimidine synthesis | 6-Aminouracils, Aldehydes, Amines | Pyrimido[4,5-d]pyrimidines | nih.gov |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylated/Chlorinated Pyrimidines | csu.edu.auresearchgate.net |

| Mannich Reaction | Formaldehyde, Amines | Aminomethylated Pyrimidinones |

Mechanistic Investigations of Reaction Pathways and Intermediate Species

The mechanisms of the aforementioned reactions have been the subject of considerable investigation, providing insight into the reactivity of the pyrimidinone core.

The mechanism of the Vilsmeier-Haack reaction on substituted amides, including pyrimidinones, commences with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted formamide (B127407) (like DMF) with phosphorus oxychloride. researchgate.net This electrophilic species then attacks an electron-rich position on the pyrimidine ring. For this compound, the C5-position is a likely site of attack due to the directing effects of the ring nitrogens and the carbonyl group. The initial adduct is an iminium ion, which upon hydrolysis during workup, yields the corresponding aldehyde. researchgate.net In some cases, particularly with more complex pyrimidinone derivatives, the reaction can proceed through the formation of an imidoyl chloride salt, which may undergo ring-opening and subsequent rearrangement before formylation. csu.edu.au

The mechanistic pathway of the Mannich reaction begins with the formation of an electrophilic iminium ion from the reaction of the aldehyde (commonly formaldehyde) and the amine. The pyrimidinone, acting as the active hydrogen component, can then exist in equilibrium with its enol tautomer. The enol form subsequently attacks the iminium ion in a nucleophilic addition step, leading to the formation of the β-amino-carbonyl compound, known as the Mannich base. The reaction is typically catalyzed by either acid or base.

Investigations into the synthesis of pyrimido[4,5-d]pyrimidines from 6-aminouracil (B15529) derivatives have elucidated a stepwise mechanism. The reaction is believed to initiate with the condensation of the primary amine with two equivalents of the aldehyde to form a di-substituted intermediate. This is followed by a double intramolecular cyclization with the 6-aminouracil. The C5-position of the uracil (B121893) ring and the exocyclic amino group act as nucleophiles, attacking the iminium ions generated in situ from the aldehyde and the primary amine. This cascade of reactions leads to the formation of the fused bicyclic system. nih.gov

The electronic nature of substituents on the pyrimidine ring plays a crucial role in directing the course of these reactions. An electron-donating group at the 2-position, such as the methoxymethyl group, is expected to increase the electron density of the pyrimidine ring, thereby activating it towards electrophilic attack at the C5-position. This electronic effect would likely facilitate reactions such as the Vilsmeier-Haack formylation. Conversely, the steric bulk of the methoxymethyl group could also influence the approach of reagents and the stability of reaction intermediates.

The following table outlines the key mechanistic steps for these reactions.

| Reaction | Key Mechanistic Steps | Intermediate Species | Ref. |

| Vilsmeier-Haack Reaction | 1. Formation of Vilsmeier reagent (chloroiminium ion). 2. Electrophilic attack on the pyrimidine ring. 3. Hydrolysis of the resulting iminium ion. | Chloroiminium ion, Iminium ion adduct | csu.edu.auresearchgate.net |

| Mannich Reaction | 1. Formation of an iminium ion from aldehyde and amine. 2. Tautomerization of the pyrimidinone to its enol form. 3. Nucleophilic attack of the enol on the iminium ion. | Iminium ion, Enol tautomer | |

| Pyrimido[4,5-d]pyrimidine Synthesis | 1. Formation of iminium ions from aldehyde and amine. 2. Stepwise nucleophilic attack by the C5-position and the 6-amino group of the uracil. 3. Double intramolecular cyclization. | Iminium ions, Di-substituted amine intermediate | nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments used to map out the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(Methoxymethyl)pyrimidin-4(1H)-one, distinct signals corresponding to the different types of protons are observed. The methoxymethyl group protons typically appear as a sharp singlet for the methoxy (–OCH₃) protons and another singlet for the methylene (B1212753) (–CH₂–) protons. The protons on the pyrimidinone ring will exhibit characteristic chemical shifts and coupling patterns that are influenced by their neighboring atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the methoxy group will appear at a characteristic chemical shift, as will the methylene carbon. The carbons of the pyrimidine (B1678525) ring, including the carbonyl carbon (C=O), will have distinct resonances that are crucial for confirming the ring structure.

Detailed assignment of the ¹H and ¹³C NMR signals is essential for confirming the primary structure of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methoxy (CH₃) | ~3.4 | ~58 |

| Methylene (CH₂) | ~4.5 | ~75 |

| Pyrimidine H-5 | ~6.2 | ~110 |

| Pyrimidine H-6 | ~7.8 | ~155 |

| Pyrimidine C-2 | - | ~160 |

| Pyrimidine C-4 (C=O) | - | ~165 |

| Pyrimidine C-5 | See Pyrimidine H-5 | See above |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering deeper insights into the molecular structure that are not available from 1D spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are used to identify protons that are close to each other in space, typically within 5 Å. This is particularly useful for determining the conformation and stereochemistry of a molecule. For this compound, NOESY can reveal the spatial relationship between the methoxymethyl substituent and the protons on the pyrimidine ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is invaluable for piecing together the molecular framework by connecting different fragments of the molecule. For instance, an HMBC experiment would show a correlation between the methylene protons of the methoxymethyl group and the C-2 carbon of the pyrimidine ring, confirming their connectivity. It would also show correlations between the pyrimidine ring protons and adjacent ring carbons.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Different functional groups absorb at characteristic frequencies, allowing for their identification.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond in the pyrimidinone ring.

C-H stretching: Bands in the 2800-3000 cm⁻¹ region due to the C-H bonds of the methoxymethyl group.

C=O stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹, characteristic of the carbonyl group in the pyrimidinone ring.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region from the pyrimidine ring.

C-O stretching: A band in the 1000-1200 cm⁻¹ region corresponding to the ether linkage in the methoxymethyl group.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 (broad) |

| C-H (sp³) | Stretching | 2800-3000 |

| C=O | Stretching | 1650-1700 (strong, sharp) |

| C=N, C=C | Stretching | 1500-1650 |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide complementary information on the vibrations of the pyrimidine ring and the carbon backbone.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can also be diagnostic. Common fragmentation pathways for this molecule might include the loss of the methoxy group (•OCH₃) or the entire methoxymethyl group (•CH₂OCH₃), providing further confirmation of the structure.

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, following the initial ionization, the energetically unstable molecular ion often breaks apart into smaller, charged fragments. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure, serving as a molecular fingerprint. cdnsciencepub.comlibretexts.org Analysis of these fragmentation patterns provides valuable information for confirming the connectivity of atoms within the molecule. iosrjournals.orglibretexts.org

For this compound, the fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Key fragmentation pathways would likely involve the cleavage of the methoxymethyl side chain and the breakdown of the pyrimidinone ring itself. sapub.orgresearchgate.net Common fragmentation processes for pyrimidinone derivatives include the loss of small neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or radicals from substituent groups. cdnsciencepub.com

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the pyrimidine ring and the methoxymethyl group, or the bond between the methylene and the methoxy group.

Loss of Methoxymethyl Radical: A primary fragmentation could be the loss of the •CH2OCH3 radical (mass of 45 Da).

Loss of Methoxy Radical: Cleavage of the C-O bond in the side chain could lead to the loss of a •OCH3 radical (mass of 31 Da).

Ring Cleavage: The stable pyrimidine ring can also fragment, often through a retro-Diels-Alder-type mechanism or sequential loss of small molecules like HCN.

| Fragment Ion (m/z) | Proposed Structural Loss |

|---|---|

| 140 | Molecular Ion [M]+• |

| 125 | [M - CH3]+ |

| 111 | [M - CHO]+ or [M - NCH]+ |

| 109 | [M - OCH3]+ |

| 95 | [M - CH2OCH3]+ |

Note: The m/z values listed are hypothetical and represent plausible fragmentation pathways based on the structure and general fragmentation behavior of related compounds. Experimental data is required for confirmation.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comcarleton.edu This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's properties in the solid state. semanticscholar.orgmdpi.com

The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. carleton.edu For a pyrimidinone derivative like this compound, SCXRD would definitively confirm the planar structure of the pyrimidinone ring, the geometry of the methoxymethyl substituent, and the tautomeric form present in the crystal lattice. semanticscholar.org

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Data not available in searched literature |

| Space Group | Data not available in searched literature |

| Unit Cell Dimensions (a, b, c) | Data not available in searched literature |

| Unit Cell Angles (α, β, γ) | Data not available in searched literature |

| Molecules per Unit Cell (Z) | Data not available in searched literature |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. acs.org Compounds containing π-electrons or non-bonding electrons (n-electrons), such as the pyrimidinone ring system, can absorb energy in the UV-Vis range, promoting these electrons to higher-energy molecular orbitals. rsc.orgrsc.org

The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, typically of high intensity, arise from the conjugated system of the pyrimidinone ring. The n→π* transitions, which are generally weaker, result from the promotion of non-bonding electrons from the nitrogen and oxygen heteroatoms to an anti-bonding π* orbital. The position of the maximum absorbance (λmax) is indicative of the extent of conjugation in the molecule. nih.govresearchgate.net

| Parameter | Value | Associated Transition |

|---|---|---|

| λmax 1 | Data not available in searched literature | π→π |

| λmax 2 | Data not available in searched literature | n→π |

| Solvent | Data not available in searched literature | N/A |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a compound. azom.comeltra.com This method, often performed via combustion analysis, provides a direct measure of the elemental composition. velp.comresearchgate.net The experimentally determined percentages are then compared with the theoretical values calculated from the proposed empirical formula. wikipedia.org

For this compound (C6H8N2O2), the calculated elemental composition serves as a benchmark. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, validates the empirical formula and serves as a crucial indicator of the sample's purity. wikipedia.org

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 51.42 | Data not available in searched literature |

| Hydrogen (H) | 5.75 | Data not available in searched literature |

| Nitrogen (N) | 19.99 | Data not available in searched literature |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. samipubco.comtandfonline.com DFT calculations would be instrumental in characterizing the fundamental properties of 2-(Methoxymethyl)pyrimidin-4(1H)-one.

A primary step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. acs.org For this compound, this process would be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to determine the equilibrium bond lengths, bond angles, and dihedral angles. tandfonline.com This analysis would reveal the planarity of the pyrimidine (B1678525) ring and the preferred conformation of the methoxymethyl substituent.

Upon obtaining the optimized geometry, an analysis of the electronic structure would provide insights into the molecule's reactivity and stability. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the energy required for electronic excitation. consensus.app

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table illustrates the type of data that would be generated from geometry optimization. The values are placeholders and not based on actual computational results.

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | N/A |

| C2-N3 | N/A |

| N3-C4 | N/A |

| C4-C5 | N/A |

| C5-C6 | N/A |

| C6-N1 | N/A |

| C4=O7 | N/A |

| C2-C8 | N/A |

| C8-O9 | N/A |

| O9-C10 | N/A |

| **Bond Angles (°) ** | |

| C6-N1-C2 | N/A |

| N1-C2-N3 | N/A |

| C2-N3-C4 | N/A |

| N3-C4-C5 | N/A |

| C4-C5-C6 | N/A |

| C5-C6-N1 | N/A |

| **Dihedral Angles (°) ** | |

| N1-C2-C8-O9 | N/A |

DFT calculations are highly effective in predicting vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. tandfonline.com A frequency calculation on the optimized geometry of this compound would produce a set of vibrational modes. These theoretical frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational method. The predicted spectrum could then be compared with experimental data to validate the calculated structure.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These theoretical shifts, when compared to experimental NMR data, provide a powerful tool for structural elucidation and confirmation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgchemrxiv.orgresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely show negative potential (typically colored red) around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, indicating these are regions susceptible to electrophilic attack. nih.gov Positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton, highlighting sites for nucleophilic attack. nih.gov This analysis provides a visual representation of the molecule's polarity and its potential for intermolecular interactions, such as hydrogen bonding. rsc.orgresearchgate.net

Analysis of Intermolecular Interactions and Crystal Packing

Understanding how molecules interact with each other is crucial for predicting their physical properties in the solid state. Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.comresearchgate.netnih.goviucr.org

A Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron distribution of a molecule is dominant. By mapping properties like dnorm (a normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. nih.gov

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound This table illustrates the type of data generated from a Hirshfeld surface analysis. The values are hypothetical and not based on actual computational results.

| Contact Type | Predicted Contribution (%) |

|---|---|

| O···H / H···O | N/A |

| H···H | N/A |

| C···H / H···C | N/A |

| N···H / H···N | N/A |

| C···C | N/A |

| O···C / C···O | N/A |

| Other | N/A |

The contact enrichment ratio is a concept that compares the proportion of actual intermolecular contacts in a crystal with the proportion that would be expected based on the random mixing of chemical elements on the molecular surface. mdpi.com An enrichment ratio greater than one for a particular pair of elements (e.g., N and H) indicates that these elements have a higher propensity to form contacts with each other than would be expected by chance, highlighting the significance of specific interactions like hydrogen bonds in directing the crystal packing. This analysis would provide a deeper understanding of the driving forces behind the supramolecular assembly of this compound.

Molecular Docking Simulations for Understanding Binding Modes and Non-Covalent Interactions with General Chemical Targets

Molecular docking simulations are a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of pyrimidine derivatives, these simulations provide critical insights into their binding modes and the non-covalent interactions that stabilize their complexes with various biological and chemical targets. While specific docking studies on this compound are not extensively detailed in the available literature, the broader class of 2,4-disubstituted pyrimidines has been the subject of such investigations, offering a model for understanding its potential interactions.

Research on pyrimidine analogs has demonstrated their capacity to bind to various protein targets, including enzymes like horse heart cytochrome c (1hrc) and the SARS-CoV-2 main protease (7t9l). nih.govcitedrive.com These studies reveal that the binding affinity, often expressed in kcal/mol, is a measure of the strength of the interaction. For instance, certain 2,4-disubstituted pyrimidines have shown significant binding affinities for these enzymes, suggesting a strong and stable interaction. nih.govcitedrive.com

The stability of these ligand-target complexes is governed by a network of non-covalent interactions. uomphysics.net These interactions, though weaker than covalent bonds, are crucial for molecular recognition and binding specificity. nih.govmdpi.com Key non-covalent interactions observed in pyrimidine derivatives include:

Hydrogen Bonds: These are critical for the specificity of binding, often involving the nitrogen atoms in the pyrimidine ring and the keto group at the C4 position acting as hydrogen bond acceptors, while attached functional groups can act as donors. mdpi.com

π-Stacking: The aromatic pyrimidine ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding site.

Molecular docking studies on various pyrimidine-based compounds have successfully predicted their binding modes, which are often consistent with their observed biological activities. nih.govresearchgate.netjohnshopkins.edu For example, the docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives into the active sites of enzymes like DNA gyrase has shown specific binding patterns that explain their antimicrobial potential. johnshopkins.edu

The table below summarizes representative binding affinities for related pyrimidine compounds against selected targets, illustrating the quantitative data obtained from molecular docking simulations.

| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |

| 2,4-Disubstituted Pyrimidine 3a | Horse Heart Cytochrome c (1hrc) | -8.9 | nih.gov |

| 2,4-Disubstituted Pyrimidine 4a | Horse Heart Cytochrome c (1hrc) | -9.0 | nih.gov |

| 2,4-Disubstituted Pyrimidine 3a | SARS-CoV-2 Enzyme (7t9l) | -7.4 | nih.gov |

| 2,4-Disubstituted Pyrimidine 4a | SARS-CoV-2 Enzyme (7t9l) | -7.2 | nih.gov |

| Embelin (Reference) | Horse Heart Cytochrome c (1hrc) | -7.4 | nih.govcitedrive.com |

| Pyrazole Compound (Reference) | SARS-CoV-2 Enzyme (7t9l) | -6.3 | nih.govcitedrive.com |

Conformational Landscape and Tautomerism Studies

The conformational landscape and potential for tautomerism are fundamental chemical properties that influence the structure, reactivity, and biological interactions of this compound.

Conformational Landscape

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, the key rotatable bond is the C2-C (methoxymethyl) bond. The rotation around this bond, along with the flexibility of the methoxy group, defines the molecule's conformational space.

Tautomerism

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound is part of the 4-hydroxypyrimidine (B43898) class of molecules, which are known to exhibit significant keto-enol tautomerism. researchgate.netnih.govnih.gov The compound can exist in equilibrium between its keto form (pyrimidin-4(1H)-one) and its enol form (2-(methoxymethyl)pyrimidin-4-ol).

The predominant tautomeric form is highly dependent on the environment (e.g., gas phase, different solvents) and the nature of other substituents on the pyrimidine ring. researchgate.netmdpi.com

Keto Form (Amide): this compound

Enol Form (Imidic Acid): 2-(Methoxymethyl)pyrimidin-4-ol

Experimental and computational studies on the parent 4-hydroxypyrimidine have shown that the pyrimidin-4-one (keto) tautomer is generally more stable than the 4-hydroxypyrimidine (enol) form. researchgate.net In the solid state, there is a strong preference for the keto tautomer. nih.gov The relative stability can be influenced by solvent polarity, with different solvents potentially favoring one form over the other. mdpi.com The presence of the methoxymethyl group at the C2 position is not expected to dramatically shift this equilibrium compared to similar pyrimidines, but it can subtly influence the electronic properties of the ring and thus the tautomeric preference. nih.gov Understanding this tautomeric equilibrium is vital, as the two forms have different hydrogen bonding capabilities and shapes, which can lead to different interactions with chemical targets.

| Tautomeric Form | Structure Name | Key Functional Group |

| Keto | This compound | C=O (Amide) |

| Enol | 2-(Methoxymethyl)pyrimidin-4-ol | C-OH (Enol) |

Advanced Applications in Chemical Sciences

Role as a Versatile Synthetic Intermediate and Building Block

The inherent reactivity and structural features of the pyrimidine (B1678525) ring make it a valuable building block in synthetic organic chemistry. The presence of the methoxymethyl group at the 2-position can influence the electronic properties and steric environment of the molecule, offering unique opportunities for synthetic transformations.

Pyrimidine derivatives are foundational precursors for synthesizing a wide array of more complex heterocyclic structures. Their utility stems from the ability to undergo various chemical modifications to build fused-ring systems or introduce diverse substituents. A notable strategy involves the deconstruction and subsequent reconstruction of the pyrimidine ring itself to create novel heterocyclic cores. nih.gov This approach transforms pyrimidine-containing compounds into different nitrogen heteroaromatics, such as azoles, by converting the pyrimidine into a reactive iminoenamine building block that can then be used in various heterocycle-forming reactions. nih.gov This method allows for the diversification of the initial pyrimidine structure on complex molecules, yielding analogues that would be difficult to access through traditional synthetic routes. nih.gov For instance, pyrimidin-4(3H)-one rings are considered critical for the antitubercular activity of certain compound classes, and the core structure is often retained while modifications are made at other positions to explore structure-activity relationships (SAR). nih.gov

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and materials science for rapidly generating libraries of complex molecules from simple starting materials in a single step. Pyrimidine derivatives are frequently employed in these reactions to create diverse molecular scaffolds. The Biginelli reaction, a classic MCR, condenses a 1,3-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones (DHPMs). beilstein-journals.orgmdpi.com This reaction and others like it, such as the Ugi reaction, are instrumental in nucleoside chemistry and the synthesis of various heterocyclic compounds. beilstein-journals.org The versatility of MCRs allows for the incorporation of diverse functional groups, leading to scaffolds with a wide range of chemical and physical properties. frontiersin.orgscielo.org.mx While specific examples detailing 2-(methoxymethyl)pyrimidin-4(1H)-one in MCRs are not prevalent, the general utility of the pyrimidine core in such reactions highlights its potential for creating structurally diverse libraries for various applications. mdpi.comresearchgate.net

Applications in Materials Science

The unique electronic characteristics of the pyrimidine ring, such as its π-deficient and electron-withdrawing nature, make it an attractive component for the design of advanced materials with specific functionalities. nih.gov

Pyrimidine-based molecules have been successfully incorporated into novel materials with tailored electronic and optical properties. Their aromatic and coplanar characteristics are ideal for creating "push-pull" molecules that can influence luminescence and are valuable in the design of new nonlinear optical (NLO) materials. nih.gov NLO materials are crucial for applications in advanced optical devices and photonics.

A recent study investigated the NLO properties of a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS). nih.govresearchgate.net The research demonstrated that the compound exhibits significant NLO behavior, with a third-order nonlinear susceptibility (χ³) superior to that of known chalcone derivatives, highlighting its potential for use in optical technologies. nih.govresearchgate.net The precise tuning of pyrimidine-based structures has also been harnessed in developing covalent organic frameworks (COFs) and liquid crystals, which offer advantages for innovative applications in optoelectronics and energy. nih.gov

| Property | Description | Significance |

|---|---|---|

| Molecular Structure | N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide | The methoxymethyl group contributes to the overall electronic and structural properties influencing NLO behavior. |

| Polarizability and Hyperpolarizability | Investigated using an iterative electrostatic embedding method, showing significant enhancement in the crystalline environment. | These properties are fundamental measures of a material's NLO response. |

| Third-Order Nonlinear Susceptibility (χ³) | Found to be superior to known chalcone derivatives. | Indicates high potential for applications in advanced optical and photonic devices. |

Utility as Tool Compounds in Biochemical Research

Derivatives of pyrimidine are widely used as "tool compounds" in biochemical and pharmacological research. These molecules are designed to interact with specific biological targets, such as enzymes, allowing researchers to probe their function and role in complex biological pathways.

The ability of the pyrimidine scaffold to be extensively functionalized allows for the design of potent and selective enzyme inhibitors or activators. These compounds serve as invaluable probes for studying enzyme mechanisms and their roles in disease. For example, pyrido[2,3-d]pyrimidine derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer research. nih.gov Similarly, pyridopyrimidinone analogs have been identified as potent activators of pyruvate kinase M2 (PKM2), another important enzyme in cancer metabolism. researchgate.net By using such specific molecular probes, scientists can investigate the downstream effects of modulating a single enzyme's activity, thereby elucidating its function within broader metabolic and signaling pathways. researchgate.netnih.gov Molecular docking studies are often employed to understand the binding interactions between these pyrimidine-based compounds and their protein targets at the atomic level, guiding the design of more potent and selective probes. nih.govnih.gov

| Compound Class | Biological Target | Research Application | Reference |

|---|---|---|---|

| Pyrido[2,3-d]pyrimidines | EGFRL858R/T790M Kinase | Probing mechanisms of resistance in anti-cancer therapies. | nih.gov |

| Pyridopyrimidinones | Pyruvate Kinase M2 (PKM2) | Studying cancer metabolism and the effects of enzyme activation on cell proliferation. | researchgate.net |

| 2-Pyrazolylpyrimidinones | Undisclosed target in M. tuberculosis | Investigating novel mechanisms for anti-tubercular drug action. | nih.gov |

| 4,6-Disubstituted Pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) | Exploring therapeutic targets for neurodegenerative diseases like Alzheimer's. | frontiersin.org |

Investigation of Protein Binding Mechanisms and Kinetics

The study of how a molecule (ligand) binds to a protein is fundamental in drug discovery and chemical biology. Understanding the mechanism and kinetics of this binding process provides crucial insights into the ligand's efficacy and duration of action. For a compound like this compound, its pyrimidinone core is a common scaffold in medicinal chemistry, known to interact with various protein targets.

Detailed Research Findings:

Techniques that could be employed to study the interaction of this compound with a target protein include:

Radioligand Binding Assays: This method can provide information on the binding and unbinding steps of a ligand. nih.gov If a radiolabeled version of this compound were available, its interaction with a protein could be directly measured.

Affinity Chromatography: This technique can be used to examine the association and dissociation rates of drug-protein interactions. nih.gov

Computational Modeling: Molecular dynamics simulations can elucidate the binding process at an atomic level, identifying intermediate states and different binding routes. nih.gov

These investigations would reveal the specific amino acid residues involved in the binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that occur in both the ligand and the protein upon binding.

Interactive Data Table: General Kinetic Parameters in Protein-Ligand Interactions

| Parameter | Symbol | Description | Importance |

| Association Rate Constant | k_on | The rate at which the ligand binds to the protein. | A higher k_on can lead to a faster onset of action. |

| Dissociation Rate Constant | k_off | The rate at which the ligand unbinds from the protein. | A lower k_off often results in a longer duration of action. |

| Dissociation Constant | K_D | The ratio of k_off to k_on, representing the binding affinity. | A lower K_D indicates a higher binding affinity. |

Precursors in Radiochemistry for Non-Clinical Imaging and Tracer Development

Radiolabeled compounds, or radiotracers, are essential tools in non-clinical imaging techniques like Positron Emission Tomography (PET). These tracers allow for the visualization and quantification of biological processes in vivo. The development of novel PET tracers is a continuous effort to better understand diseases and develop new therapies. nih.gov

Detailed Research Findings:

The pyrimidine scaffold of this compound makes it a potential precursor for the synthesis of PET tracers. The methoxymethyl group could be a site for introducing a positron-emitting radionuclide, such as Carbon-11 ([¹¹C]). The synthesis of [¹¹C]-labeled radiotracers often involves the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.netiu.edu

For instance, a demethylated analog of this compound could serve as a precursor. The introduction of [¹¹C]methyl group would yield a radiotracer that could be used in non-clinical imaging studies to investigate the distribution and target engagement of the compound. The advantage of using Carbon-11 is that it allows for multiple scans in the same subject on the same day. nih.gov

The development of a novel tracer based on this compound would involve:

Synthesis of a suitable precursor: This would likely be a derivative of the parent compound that allows for efficient radiolabeling.

Radiolabeling: The precursor would be reacted with a source of the radionuclide to produce the final PET tracer.

Preclinical Evaluation: The tracer's properties, such as brain permeability, metabolic stability, and plasma availability, would be characterized in animal models. nih.gov

Successful development could lead to a new tool for imaging specific protein targets in preclinical research, aiding in the understanding of disease mechanisms and the development of new drugs.

Interactive Data Table: Common Radionuclides in PET Tracer Development

| Radionuclide | Symbol | Half-life | Common Precursors for Labeling |

| Carbon-11 | ¹¹C | 20.4 minutes | [¹¹C]CO₂, [¹¹C]CH₄, [¹¹C]CH₃I, [¹¹C]CH₃OTf |

| Fluorine-18 | ¹⁸F | 109.8 minutes | [¹⁸F]F⁻, [¹⁸F]F₂ |

| Nitrogen-13 | ¹³N | 9.97 minutes | [¹³N]NH₃ |

| Oxygen-15 | ¹⁵O | 2.04 minutes | [¹⁵O]O₂, [¹⁵O]H₂O |

Future Research Perspectives and Methodological Challenges

Design of Novel, Sustainable, and Highly Selective Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For 2-(Methoxymethyl)pyrimidin-4(1H)-one, future research will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Key areas of development include:

Multicomponent Reactions (MCRs): Inspired by established protocols like the Biginelli reaction, which efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335), new MCRs could be designed for the one-pot synthesis of this compound. derpharmachemica.commdpi.com The challenge lies in identifying suitable starting materials that incorporate the methoxymethyl group or a precursor under conditions that favor the desired regioselectivity.

Green Catalysis: The exploration of reusable and non-toxic catalysts offers a sustainable alternative to traditional acid or base catalysts. researchgate.net Research into solid-supported catalysts, such as sulfonic acid functionalized resins or metal-organic frameworks (MOFs), could provide highly selective and recyclable systems for pyrimidinone synthesis. researchgate.net The use of eco-friendly solvents or even solvent-free conditions is another critical aspect of this approach. mdpi.com

Flow Chemistry: Continuous flow synthesis presents an opportunity for improved control over reaction parameters, leading to higher yields, purity, and safety. Adapting the synthesis of this compound to a flow process could enable scalable and automated production, a significant advantage for future applications.

A comparative table of potential synthetic approaches is presented below.

| Method | Potential Advantages | Key Challenges |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library synthesis. | Achieving high regioselectivity for unsymmetrical pyrimidinones (B12756618). |

| Green Catalysis | Catalyst reusability, reduced waste, milder reaction conditions. | Catalyst deactivation, substrate scope limitations. |

| Flow Chemistry | Precise control, enhanced safety, scalability, automation. | Initial setup costs, potential for clogging with solid byproducts. |

Exploration of Undiscovered Reactivity and Catalytic Potentials

The reactivity of the pyrimidinone core is well-documented, but opportunities for discovering novel transformations and applications remain. The specific substitution pattern of this compound—with an electron-donating group at the 2-position and a reactive N-H group—offers unique avenues for exploration.

Future research should investigate:

Selective Functionalization: Developing methods for the selective modification of the C5 and C6 positions of the pyrimidine (B1678525) ring would allow for the creation of a diverse library of derivatives. Reactions like halogenation, nitration, and metal-catalyzed cross-coupling could be explored to introduce new functional groups, thereby tuning the compound's properties.

Rearrangement Reactions: Studies on the behavior of substituted pyrimidin-4-ones under specific conditions, such as the Vilsmeier-Haack reaction, have revealed interesting molecular rearrangements. epa.gov Investigating the reactivity of this compound under such formylating conditions could lead to novel heterocyclic scaffolds.

Catalytic Activity: The nitrogen atoms and the carbonyl group of the pyrimidinone ring can act as coordination sites for metal ions. scribd.com This suggests that this compound and its derivatives could serve as ligands in coordination chemistry or as organocatalysts. Research into their ability to catalyze reactions like aldol (B89426) condensations or asymmetric transformations is a promising, yet underexplored, area. The presence of the ether oxygen in the methoxymethyl group provides an additional potential coordination site.

Development of Advanced Computational Models for Predictive Chemical Behavior

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds with desired properties. bohrium.com For this compound, computational models can offer insights into its structure, reactivity, and potential interactions.

Key areas for future computational work include:

Tautomerism Studies: Pyrimidin-4(1H)-ones exist in a tautomeric equilibrium with their 4-hydroxypyrimidine (B43898) form. acs.orgchemicalbook.comnih.gov Computational studies using quantum chemical methods can accurately predict the relative stability of these tautomers in different environments (gas phase, various solvents), which is crucial for understanding its chemical reactivity and biological interactions. chemicalbook.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.gov By generating a virtual library of derivatives of this compound and calculating various molecular descriptors, QSAR models can be developed to predict properties like solubility, reactivity, or potential bioactivity, guiding synthetic efforts toward the most promising candidates. nih.govresearchpublish.comtandfonline.com

Molecular Docking and Dynamics: If a specific application, such as enzyme inhibition, is envisioned, molecular docking and molecular dynamics (MD) simulations can predict how the compound might bind to a biological target. tandfonline.com These simulations provide detailed information about intermolecular interactions, such as hydrogen bonds, which are critical for binding affinity and selectivity. acs.org

| Computational Method | Application for this compound | Predicted Outcome |

| Quantum Chemistry (e.g., DFT) | Tautomeric equilibrium analysis. nih.gov | Relative stability of keto vs. enol forms in different media. chemicalbook.com |

| QSAR | Prediction of properties for a virtual library of derivatives. nih.gov | Identification of key structural features for desired properties. |

| Molecular Docking/MD | Simulation of binding to a target protein. tandfonline.com | Prediction of binding affinity and interaction modes. |

Expansion into Emerging Areas of Chemical Science with Non-Biological Utility

While pyrimidines are heavily investigated for their medicinal properties, their unique electronic and structural features make them attractive for applications in materials science and other non-biological fields. scribd.com Future research on this compound should extend beyond its potential bioactivity.

Promising areas for exploration include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyrimidinone scaffold to act as a ligand for metal ions could be exploited to construct coordination polymers or MOFs. scribd.com These materials have potential applications in gas storage, separation, and catalysis. The specific geometry and electronic properties imparted by the 2-(methoxymethyl) substituent could lead to novel network topologies and functionalities.

Functional Dyes and Sensors: The pyrimidine ring is a component of many chromophores. By strategically modifying the structure of this compound, for instance, by extending the conjugated system through reactions at the C5 or C6 positions, it may be possible to develop novel fluorescent probes or chemosensors for detecting specific ions or molecules.

Liquid Crystals: The rigid, planar structure of the pyrimidine ring is a common feature in liquid crystalline compounds. The synthesis of derivatives of this compound with long alkyl or alkoxy chains could lead to new materials with liquid crystalline properties for use in display technologies.

Integration of High-Throughput Experimentation with Automated Characterization Protocols

The traditional, serial approach to chemical synthesis and testing is often slow and resource-intensive. The integration of high-throughput experimentation (HTE) with automated characterization represents a paradigm shift, enabling the rapid exploration of chemical space and optimization of reaction conditions. sptlabtech.com

Future methodological advancements for the study of this compound and its derivatives should embrace:

Automated Synthesis Platforms: The use of robotic systems for performing large numbers of reactions in parallel (e.g., in 96-well plates) can dramatically accelerate the synthesis of derivative libraries. nih.gov This is particularly valuable for exploring the scope of new reactions or for structure-activity relationship studies.

High-Throughput Screening (HTS): Once libraries are synthesized, HTS techniques can be used to rapidly evaluate them for a desired property, whether it's catalytic activity, binding to a target, or a specific physical characteristic. acs.org This includes the use of DNA-encoded libraries (DELs), where pyrimidine scaffolds can be tagged with unique DNA barcodes for massive-scale screening. nih.gov